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Compound of Interest

Compound Name: Morpholine-2-carbohydrazide

CAS No.: 738553-25-8

Cat. No.: B13117322

Get Quote

Welcome to the Technical Support Center for the synthesis and optimization of Morpholine-2-
carbohydrazide. As a critical heterocyclic intermediate, this compound is heavily utilized in

modern drug discovery, serving as a foundational scaffold for synthesizing kinase inhibitors,

YKL-40 inhibitors[1], and potent anti-angiogenic agents such as BAMC (4-Benzyl-N'-(2-(o-

tolyloxy) acetyl) morpholine-2-carbohydrazide)[2][3].

Because the morpholine ring contains both a secondary amine and an ether linkage, its

derivatives are highly polar and often present unique challenges during hydrazinolysis and

subsequent isolation. This guide provides field-proven methodologies, mechanistic

troubleshooting, and optimized protocols to ensure high-yield, high-purity synthesis.

Reaction Pathway & Mechanistic Workflow
The synthesis of morpholine-2-carbohydrazide relies on the nucleophilic acyl substitution of

an alkyl morpholine-2-carboxylate (typically a methyl or ethyl ester) by hydrazine hydrate[4][5].

Understanding the competing pathways is essential for optimization.
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Fig 1: Mechanistic workflow for the optimized synthesis of Morpholine-2-carbohydrazide.

Quantitative Optimization Data
The conversion of esters to carbohydrazides is highly dependent on stoichiometry, solvent, and

temperature[4][5]. The table below summarizes our internal optimization data for the

hydrazinolysis of ethyl morpholine-2-carboxylate.
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Entry Solvent
Temperat
ure (°C)

Hydrazin
e
(Equivale
nts)

Time (h) Yield (%)

Mechanis
tic
Observati
on &
Outcome

1 Ethanol 25 (RT) 1.5 24 35

Insufficient

thermal

energy;

incomplete

conversion.

2 Ethanol 78 (Reflux) 1.5 6 55

Significant

diacylhydra

zine

(dimer)

byproduct

formed.

3 Ethanol 78 (Reflux) 5.0 4 92

Optimal.

Clean

conversion;

dimer

formation

suppresse

d.

4 Methanol 65 (Reflux) 5.0 6 88

Good yield,

but slightly

slower

kinetics

than

ethanol.
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5 THF 66 (Reflux) 5.0 12 40

Biphasic

system;

poor

solubility of

hydrazine

hydrate.

Conclusion: A robust excess of hydrazine (5.0 eq) in a protic solvent (Ethanol) at reflux is

mandatory to drive the reaction to completion while kinetically outcompeting the dimerization

pathway.

Standard Operating Procedure (SOP): Optimized
Protocol
This self-validating protocol ensures that the reaction progress can be monitored and that the

highly polar product is isolated without massive yield losses to the aqueous phase.

Materials Required:

Ethyl morpholine-2-carboxylate (1.0 equivalent)

Hydrazine monohydrate (80% or 100%, 5.0 equivalents)

Anhydrous Ethanol (Reaction solvent)

Toluene (For azeotropic workup)

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

ethyl morpholine-2-carboxylate (10 mmol) in anhydrous ethanol (20 mL).

Nucleophile Addition: Add hydrazine monohydrate (50 mmol, 5.0 eq) dropwise at room

temperature. Causality: Dropwise addition prevents localized heating and ensures the ester

is immediately flooded with an excess of nucleophile, preventing the newly formed hydrazide

from reacting with unreacted ester.
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Thermal Activation: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 6

hours.

Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 9:1,

Ninhydrin stain) or LC-MS. The reaction is complete when the higher-Rf ester spot

completely disappears, replaced by a baseline-running, intensely Ninhydrin-positive spot (the

carbohydrazide).

Azeotropic Workup (Critical Step): Cool the reaction to room temperature. Do not perform an

aqueous extraction. The product is highly water-soluble. Instead, concentrate the mixture in

vacuo. To remove the excess, high-boiling hydrazine, add 15 mL of toluene to the crude

residue and evaporate under reduced pressure. Repeat this azeotropic distillation two more

times until a solid or thick syrup is obtained.

Purification: Triturate the crude residue with cold diethyl ether or a minimal amount of cold

ethanol to precipitate the pure morpholine-2-carbohydrazide. Filter and dry under high

vacuum.

Troubleshooting Guide (Q&A)
Q: I am observing a significant amount of a higher molecular weight byproduct in my LC-MS.

What is it, and how do I prevent it? A: You are observing the formation of a symmetric

diacylhydrazine (dimer). Causality: Once morpholine-2-carbohydrazide is formed, its terminal

nitrogen is still nucleophilic. If the concentration of unreacted ester is high relative to hydrazine,

the carbohydrazide will attack the ester, forming a dimer. Solution: Increase your hydrazine

hydrate to at least 5.0 equivalents[4]. If the problem persists, utilize an "inverse addition"

technique: dissolve your ester in ethanol and add it dropwise to a refluxing solution of

hydrazine hydrate in ethanol.

Q: My yield is extremely low after an aqueous workup, even though TLC showed complete

conversion. Where did my product go? A: It went into your aqueous waste. Morpholine-2-
carbohydrazide possesses a secondary amine, an ether oxygen, and a hydrazide moiety,

making it exceptionally hydrophilic. Solution: Abandon aqueous workup entirely. Use the

azeotropic distillation method with toluene described in Step 5 of the SOP to remove excess

hydrazine and isolate the product directly.
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Q: The reaction is sluggish and incomplete even after 24 hours at room temperature. Can I just

add a catalyst? A: Acid or base catalysts are generally not recommended here as they can lead

to side reactions or salt formation with the morpholine nitrogen. Causality: The nucleophilic acyl

substitution of esters by hydrazine requires overcoming a significant activation energy barrier.

Solution: Thermal activation is the cleanest method. Elevate the temperature to reflux in

ethanol (78°C). The reaction should reach >90% conversion within 4-6 hours.

Frequently Asked Questions (FAQs)
Q: Can I use morpholine-2-carboxylic acid directly instead of the ester? A: Direct hydrazinolysis

of carboxylic acids is thermodynamically unfavorable because hydrazine acts as a base,

deprotonating the acid to form an unreactive hydrazinium carboxylate salt. While you can use

peptide coupling reagents (like HATU or EDC), this introduces expensive reagents and

complicates the purification of an already polar molecule. Esterification followed by

hydrazinolysis is the field-proven, atom-economical route.

Q: Is it necessary to protect the morpholine nitrogen (position 4) before hydrazinolysis? A: It

depends on your downstream applications. If you are synthesizing complex drug candidates,

such as YKL-40 inhibitors[1] or phenoxyacetohydrazide hybrids like BAMC[2][3], N-protection

(e.g., N-Boc or N-benzyl) is highly recommended. An unprotected secondary amine can

interfere with subsequent functionalizations of the carbohydrazide (e.g., reactions with

aldehydes to form hydrazones or cyclizations to form oxadiazoles). If you protect the nitrogen,

the intermediate becomes much more lipophilic, allowing for standard aqueous workups.

Q: How should I store the purified Morpholine-2-carbohydrazide? A: Like most

carbohydrazides, it is prone to slow oxidation and moisture absorption. Store it in a tightly

sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 4°C or -20°C for long-term

stability.

References
Source: google.

Title: Ismail Khalil Warad Inventions, Patents and Patent Applications - Justia Source:

justia.com URL:[Link]

Source: google.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patents.google.com/patent/US20230348516A1/en
https://patents.justia.com/inventor/ismail-khalil-warad
https://patents.google.com/patent/US10954200B1/en?oq=US10954200+
https://www.benchchem.com/product/b13117322/docs?utm_src=pdf-body#technical-support-center-morpholine-2-carbohydrazide-synthesis-optimization
https://patents.justia.com/inventor/ismail-khalil-warad
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13117322?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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